2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amin
Übersicht
Beschreibung
AR03, auch bekannt als BMH-23, ist ein niedermolekularer Inhibitor des Apurinic/Apyrimidinic-Endonuklease-1-Enzyms (APE1). Dieses Enzym spielt eine entscheidende Rolle im DNA-Basenexzisionsreparaturweg, der für die Reparatur geschädigter DNA verantwortlich ist. AR03 hat gezeigt, dass es das Potential hat, die Zytotoxizität bestimmter Chemotherapeutika zu erhöhen, was es zu einem vielversprechenden Kandidaten für die Krebsforschung macht .
Präparationsmethoden
Die Synthese von AR03 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von AR03 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kondensation spezifischer Ausgangsmaterialien beinhalten.
Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Halogenierung in die Kernstruktur eingeführt.
Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um AR03 in seiner reinen Form zu erhalten
Wissenschaftliche Forschungsanwendungen
AR03 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: AR03 hat gezeigt, dass es die Zytotoxizität von Chemotherapeutika wie Methylmethansulfonat und Temozolomid in Glioblastomzellen verstärkt. .
Biochemie: AR03 wird verwendet, um die Rolle von APE1 in DNA-Reparaturwegen und seine Auswirkungen auf zelluläre Prozesse zu untersuchen. .
Industrielle Anwendungen:
Wirkmechanismus
AR03 übt seine Wirkung aus, indem es die Aktivität des Apurinic/Apyrimidinic-Endonuklease-1-Enzyms (APE1) hemmt. APE1 ist am DNA-Basenexzisionsreparaturweg beteiligt, der für die Reparatur geschädigter DNA verantwortlich ist. Durch die Hemmung von APE1 stört AR03 den DNA-Reparaturprozess, was zur Anhäufung von DNA-Schäden und einer erhöhten Zytotoxizität in Krebszellen führt. Dieser Mechanismus macht AR03 zu einem potenziellen Kandidaten für die Verbesserung der Wirksamkeit von Chemotherapeutika .
Wirkmechanismus
Target of Action
The primary target of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is the Apurinic/Apyrimidinic Endonuclease 1 (Ape1) . Ape1 is a crucial enzyme involved in the DNA base excision repair pathway, which is responsible for repairing damaged DNA bases.
Mode of Action
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine, also known as Ape1 repair inhibitor 03 (AR03) , inhibits the action of Ape1 . It prevents Ape1 from cleaving apurinic/apyrimidinic (AP) sites in DNA, which are common intermediates in the base excision repair pathway .
Biochemical Pathways
By inhibiting Ape1, AR03 disrupts the DNA base excision repair pathway . This pathway is responsible for repairing damaged DNA bases, which can occur due to various factors such as oxidative stress, ionizing radiation, and exposure to certain chemicals . The disruption of this pathway can lead to the accumulation of DNA damage, potentially leading to cell death or the initiation of cancer.
Result of Action
The inhibition of Ape1 by AR03 can lead to the accumulation of DNA damage, as the base excision repair pathway is disrupted . This can result in cell death, making AR03 a potential therapeutic agent for cancer treatment .
Biochemische Analyse
Biochemical Properties
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine acts as an inhibitor of APE1, preventing the cleavage of apurinic/apyrimidinic sites in DNA . This interaction is crucial for understanding the compound’s potential as a therapeutic agent in cancer treatment, where DNA repair mechanisms are often targeted.
Cellular Effects
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine has been shown to affect various types of cells and cellular processes. In glioblastoma cells, the compound inhibits the activity of APE1, leading to the accumulation of DNA damage and subsequent cell death . This effect on cell function highlights the compound’s potential as an anti-cancer agent. Additionally, 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of APE1, inhibiting its endonuclease activity and preventing the repair of apurinic/apyrimidinic sites in DNA . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways. Additionally, 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine may modulate the expression of genes involved in DNA repair and cell survival, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been observed to maintain its inhibitory activity against APE1 over extended periods, although its stability may be influenced by factors such as temperature and pH. Long-term studies in vitro and in vivo have shown that 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine can induce sustained DNA damage and cell death, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits APE1 activity and induces DNA damage without causing significant toxicity. At higher doses, 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine may exhibit toxic or adverse effects, including off-target interactions and damage to healthy cells. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding the metabolic fate of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is essential for optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine can interact with intracellular proteins and accumulate in specific cellular compartments. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine plays a significant role in its activity and function. The compound may be targeted to specific organelles or compartments within the cell, such as the nucleus, where it can interact with DNA and DNA repair enzymes. Post-translational modifications or targeting signals may direct 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine to these subcellular locations, influencing its ability to modulate cellular processes and exert its biochemical effects .
Vorbereitungsmethoden
The synthesis of AR03 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of AR03 is synthesized through a series of chemical reactions involving the condensation of specific starting materials.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain AR03 in its pure form
Analyse Chemischer Reaktionen
AR03 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: AR03 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an AR03 zu modifizieren, was zur Bildung von reduzierten Derivaten führt.
Substitution: AR03 kann Substitutionsreaktionen unterliegen, bei denen spezifische funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung von substituierten Derivaten führt
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von AR03 mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
AR03 ist einzigartig in seiner Fähigkeit, APE1 mit hoher Spezifität und Potenz zu hemmen. Zu ähnlichen Verbindungen gehören:
BMH-22: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf APE1, jedoch mit Variationen in ihrer chemischen Struktur und Potenz
Die Einzigartigkeit von AR03 liegt in seiner spezifischen Hemmung von APE1 und seinem Potenzial, die Zytotoxizität von Chemotherapeutika zu verstärken, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .
Eigenschaften
IUPAC Name |
2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-8-5-4-6-11-13(16)12-9(2)7-10(3)17-15(12)18-14(8)11/h4-7H,1-3H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVTYDQVPMYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC(=NC3=N2)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351367 | |
Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510721-85-4 | |
Record name | NSC749171 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.